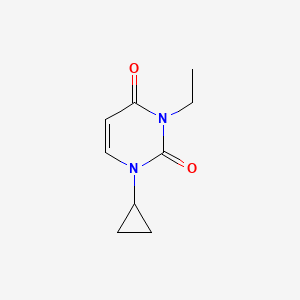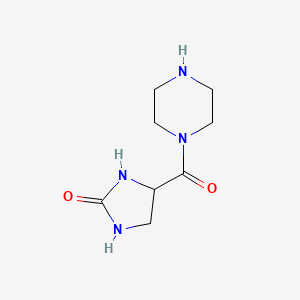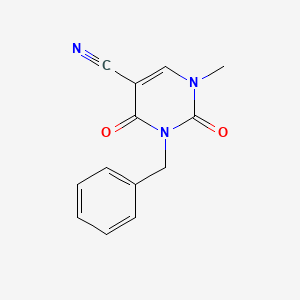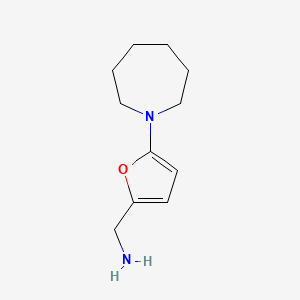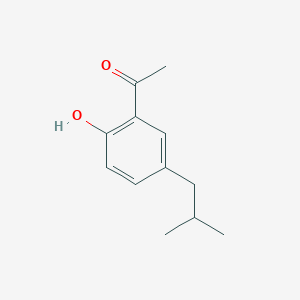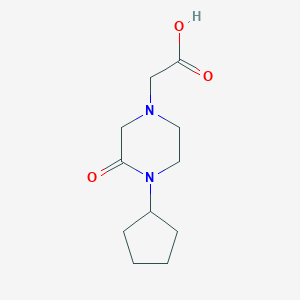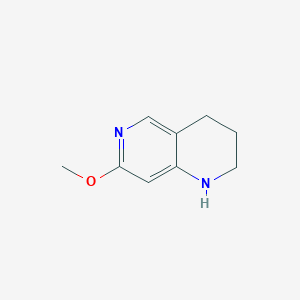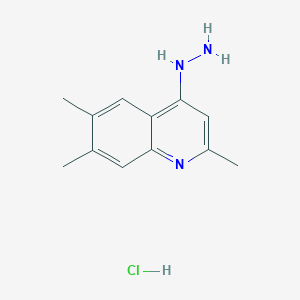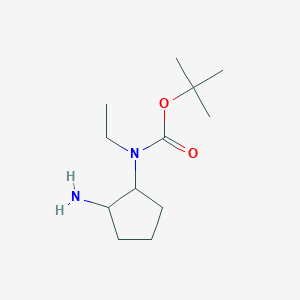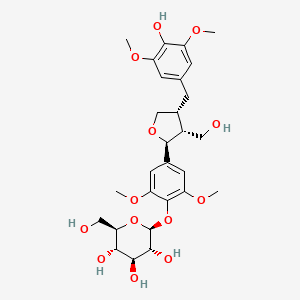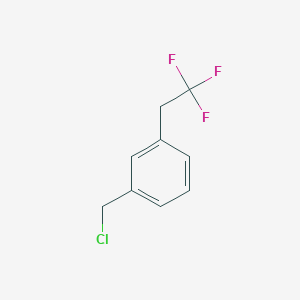
1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as copper (I) iodide in the presence of dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzene derivatives, while oxidation or reduction can lead to different functionalized benzene compounds.
Scientific Research Applications
1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoroethyl group and the electron-donating chloromethyl group. These groups can affect the compound’s reactivity and interaction with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-(2,2,2-trifluoroethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene: Another isomer with the trifluoroethyl group in the para position.
1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene: Similar compounds with different halogen or alkyl substitutions.
Uniqueness
This compound is unique due to the specific positioning of the chloromethyl and trifluoroethyl groups on the benzene ring. This unique arrangement can lead to distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H8ClF3 |
|---|---|
Molecular Weight |
208.61 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h1-4H,5-6H2 |
InChI Key |
NOVZNGWZVQCZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14864355.png)
